

Application Notes and Protocols for Diethyl 3-oxoheptanedioate in Multicomponent Reactions

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Compound of Interest

Compound Name: Diethyl 3-oxoheptanedioate

Cat. No.: B1348828

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of **diethyl 3-oxoheptanedioate** as a versatile building block in multicomponent reactions (MCRs). MCRs are powerful tools in medicinal chemistry and drug discovery, enabling the rapid generation of complex molecular scaffolds from simple precursors in a single synthetic operation. The unique structure of **diethyl 3-oxoheptanedioate**, featuring a reactive β -ketoester moiety, makes it an ideal candidate for the synthesis of a diverse range of heterocyclic compounds with potential biological activity.

Physicochemical Properties of Diethyl 3-oxoheptanedioate

A summary of the key properties for **diethyl 3-oxoheptanedioate**, also known as diethyl 3-oxopimelate, is provided below. This information is essential for safe handling and experimental design.

Property	Value
Molecular Formula	C ₁₁ H ₁₈ O ₅ [1]
Molecular Weight	230.26 g/mol [1][2]
CAS Number	40420-22-2[2]
Appearance	Liquid[2]
Density	1.084 g/mL at 25 °C[2]
Boiling Point	130-132 °C at 0.5 mmHg[2]
Refractive Index	n ₂₀ /D 1.447[2]
SMILES	CCOC(=O)CCCC(=O)CC(=O)OCC[1][2]

I. Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot, three-component condensation that provides efficient access to dihydropyrimidinones (DHPMs).[3] These compounds are known for a wide range of pharmacological activities, including acting as calcium channel blockers and antihypertensive agents.[3] By employing **diethyl 3-oxoheptanedioate**, novel DHPMs with a carboxypentyl substituent can be synthesized, offering new avenues for structure-activity relationship studies.

Experimental Protocol: Synthesis of Diethyl 3-(4-aryl-6-(ethoxycarbonylmethyl)-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoate Derivatives

Materials:

- **Diethyl 3-oxoheptanedioate** (1.0 eq)
- Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1.0 eq)
- Urea (1.5 eq)

- Ethanol
- Catalytic amount of a suitable acid (e.g., a few drops of concentrated HCl)[4]

Procedure:

- In a round-bottom flask, dissolve **diethyl 3-oxoheptanedioate** (1.0 eq), the aromatic aldehyde (1.0 eq), and urea (1.5 eq) in ethanol.
- Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated HCl).
- Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
- Upon completion of the reaction (typically after 2-4 hours), allow the mixture to cool to room temperature.[4]
- If a precipitate forms, collect the solid product by vacuum filtration and wash with cold ethanol.[4]
- If no precipitate forms, the solvent can be partially evaporated under reduced pressure to induce crystallization.
- The crude product can be further purified by recrystallization from ethanol.

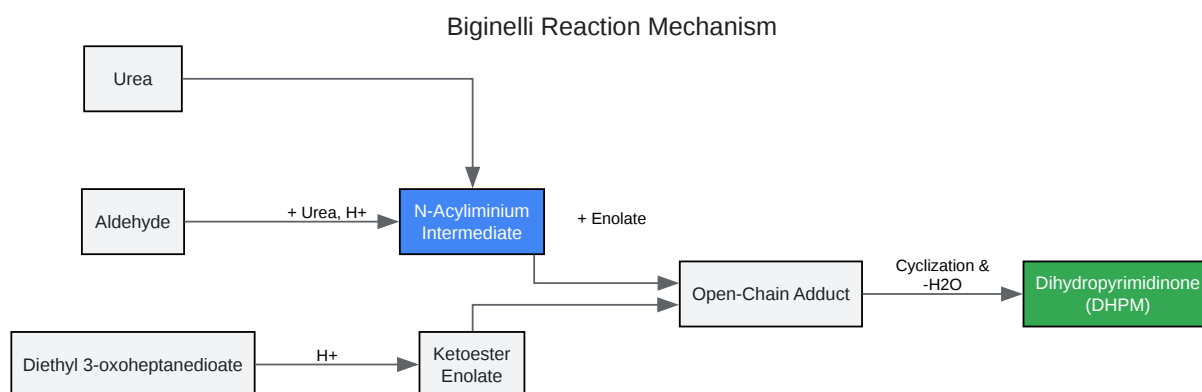
Quantitative Data Summary (Representative)

The following table summarizes representative yields for the synthesis of various DHPMs using **diethyl 3-oxoheptanedioate**, based on typical yields for Biginelli reactions.[1]

Entry	Aromatic Aldehyde (R-CHO)	Product	Representative Yield (%)
1	Benzaldehyde	Diethyl 3-(6-(ethoxycarbonylmethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)propanoate	85
2	4-Chlorobenzaldehyde	Diethyl 3-(4-(4-chlorophenyl)-6-(ethoxycarbonylmethyl)-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoate	90
3	4-Methylbenzaldehyde	Diethyl 3-(6-(ethoxycarbonylmethyl)-4-(p-tolyl)-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoate	88
4	3-Nitrobenzaldehyde	Diethyl 3-(6-(ethoxycarbonylmethyl)-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoate	82

Note: The data presented are representative and may vary based on the specific aldehyde and reaction conditions used.

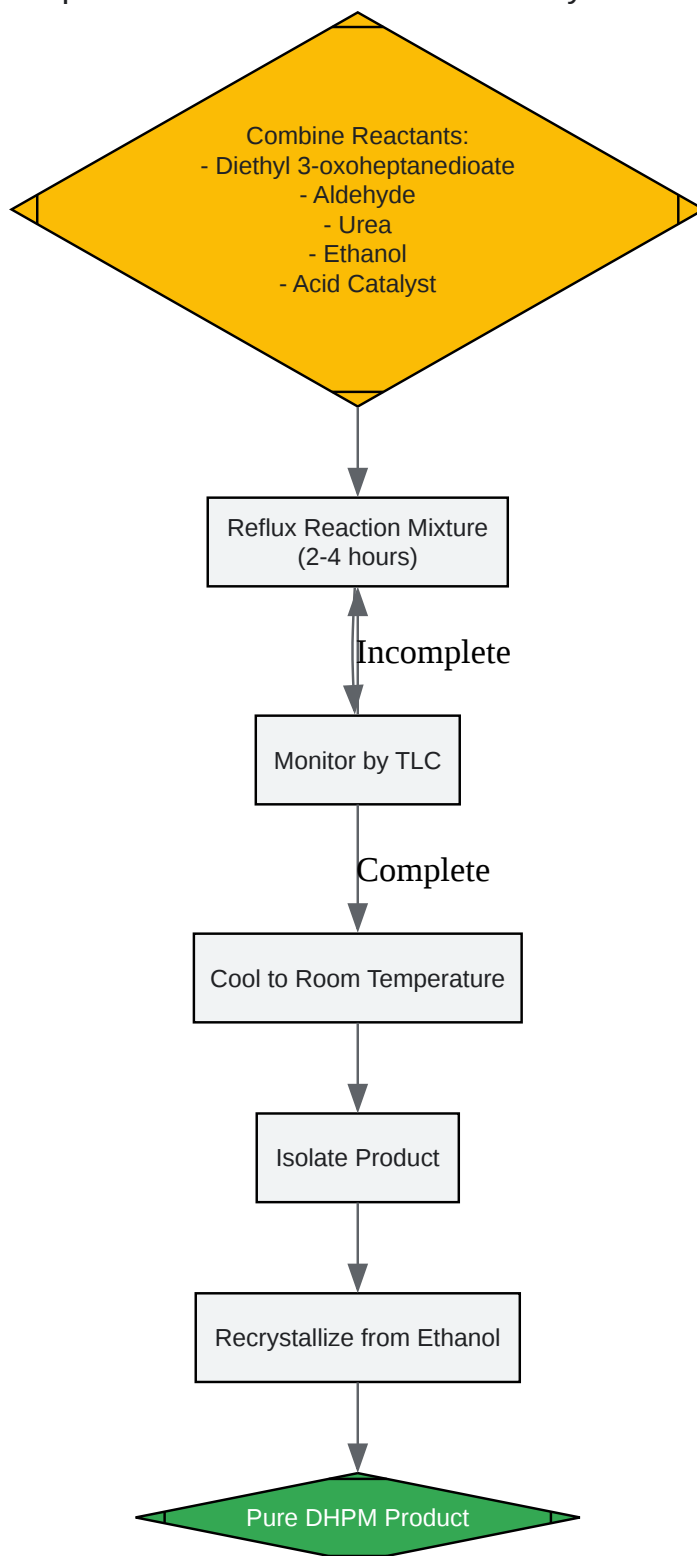
Visualizations



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Caption: General mechanism of the acid-catalyzed Biginelli reaction.

Experimental Workflow for DHPM Synthesis



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Caption: Workflow for the synthesis and purification of DHPMs.

II. Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a multicomponent reaction that produces dihydropyridine (DHP) derivatives.[5] These compounds are of significant interest in medicinal chemistry, with many approved drugs for the treatment of cardiovascular diseases belonging to this class.[5][6] The use of **diethyl 3-oxoheptanedioate** in the Hantzsch synthesis allows for the creation of novel DHP scaffolds.

Experimental Protocol: Synthesis of Diethyl 4-aryl-2-(3-ethoxy-3-oxopropyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate Analogues

This protocol describes a modified Hantzsch synthesis using two different β -dicarbonyl compounds to generate an unsymmetrical dihydropyridine.

Materials:

- **Diethyl 3-oxoheptanedioate** (1.0 eq)
- Ethyl acetoacetate (1.0 eq)
- Aromatic aldehyde (e.g., 2-nitrobenzaldehyde) (1.0 eq)
- Ammonium acetate (1.1 eq)
- Ethanol

Procedure:

- In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq), **diethyl 3-oxoheptanedioate** (1.0 eq), ethyl acetoacetate (1.0 eq), and ammonium acetate (1.1 eq) in ethanol.
- Stir the reaction mixture at reflux temperature for 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).

- After completion, cool the reaction mixture to room temperature.
- Pour the cooled mixture into ice-water with stirring.
- Collect the precipitated solid by vacuum filtration.
- Wash the solid with cold water and then a small amount of cold ethanol.
- Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

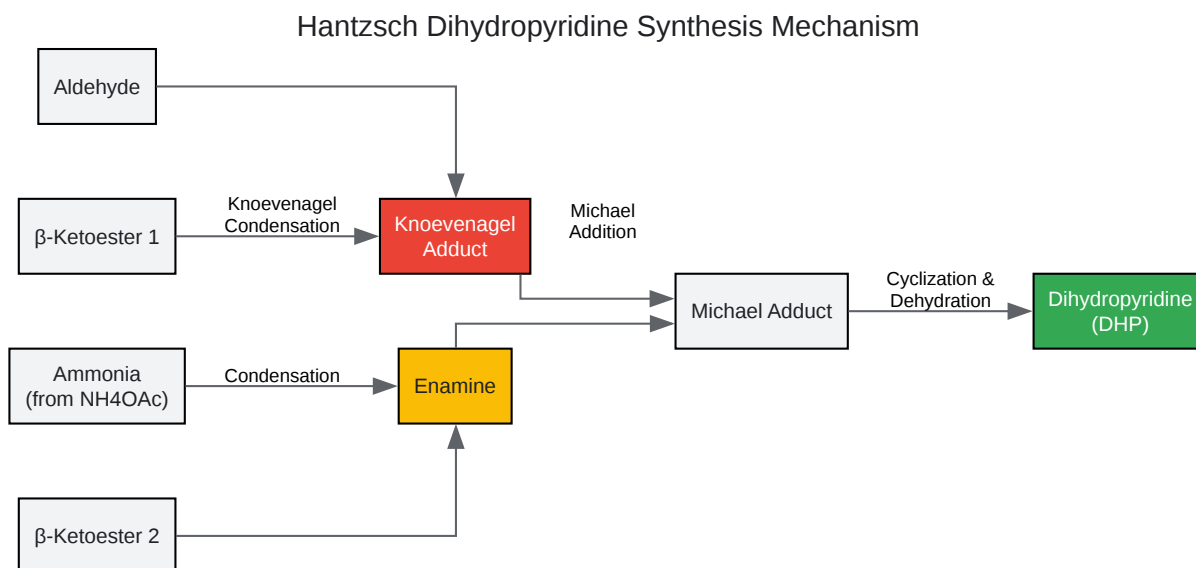
Quantitative Data Summary (Representative)

The following table summarizes representative yields for the synthesis of various DHPs using **diethyl 3-oxoheptanedioate** and ethyl acetoacetate.

Entry	Aromatic Aldehyde (R-CHO)	Product	Representative Yield (%)
1	Benzaldehyde	Diethyl 2-(3-ethoxy-3-oxopropyl)-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate	80
2	2-Nitrobenzaldehyde	Diethyl 2-(3-ethoxy-3-oxopropyl)-6-methyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate	75
3	4-Fluorobenzaldehyde	Diethyl 4-(4-fluorophenyl)-2-(3-ethoxy-3-oxopropyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate	82
4	Pyridine-3-carbaldehyde	Diethyl 2-(3-ethoxy-3-oxopropyl)-6-methyl-4-(pyridin-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate	78

Note: The data presented are representative and may vary based on the specific aldehyde and reaction conditions used.

Visualizations



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Caption: General mechanism of the Hantzsch dihydropyridine synthesis.

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